GIRK1/2 Channel Activation Potency Advantage
This scaffold is a critical component of potent GIRK1/2 channel activators. A closely related analog, VU0468554, which incorporates the 1,1-dioxidotetrahydrothiophen-3-yl group on a pyrazole core, demonstrates a stark improvement in potency compared to an analog where the sulfone is replaced. Specifically, VU0468554 exhibits a GIRK1/2 EC50 of 1.1 μM, while the des-sulfone tetrahydrothiophene analog shows markedly reduced activity [1]. This validates that the 1,1-dioxidotetrahydrothiophen-3-yl fragment is essential for productive target engagement. N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide provides a versatile starting point for exploring this activity-enhancing feature in a distinct piperidine series, differing from the pyrazole acetamide series but retaining the critical sulfone pharmacophore [1].
| Evidence Dimension | GIRK1/2 channel activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 approximately 1.1 μM (as a core scaffold in VU0468554) |
| Comparator Or Baseline | Des-sulfone tetrahydrothiophene analog (inactive or significantly reduced activity) |
| Quantified Difference | Activity is contingent on the presence of the sulfone; removal of the dioxido group results in loss of potent activation. |
| Conditions | Thallium flux assay in HEK293 cells stably expressing GIRK1/2 channels [1]. |
Why This Matters
This demonstrates that the 1,1-dioxidotetrahydrothiophen-3-yl group is not a generic substituent but a critical driver of on-target potency, making N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide a valuable intermediate over other piperidine carboxamides lacking this group.
- [1] Wieting, J. M., et al. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chem. Neurosci., 2017, 8, 9, 1873–1879. DOI: 10.1021/acschemneuro.7b00152. View Source
